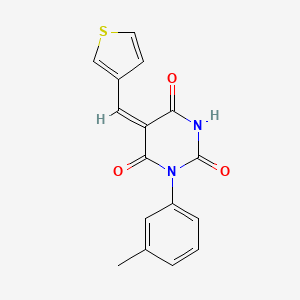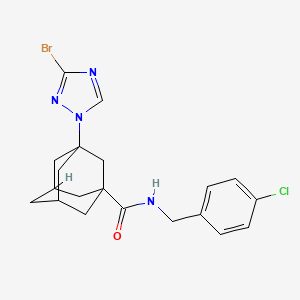
1-(3-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
1-(3-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thieno[3,2-d]pyrimidine-2,4,6-trione, is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 1-(3-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which may contribute to its antitumor, antiviral, and antibacterial activities. It has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have a hypoglycemic effect, which may be beneficial for the treatment of diabetes.
实验室实验的优点和局限性
1-(3-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined. It has also been shown to have potent antitumor, antiviral, and antibacterial activities, which make it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.
未来方向
There are several future directions for research on 1-(3-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its antitumor, antiviral, and antibacterial activities, and to explore its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is to study its effects on the central nervous system, and to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to investigate its toxicity profile.
科学研究应用
1-(3-methylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its antitumor, antiviral, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and diabetes.
属性
IUPAC Name |
(5E)-1-(3-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-3-2-4-12(7-10)18-15(20)13(14(19)17-16(18)21)8-11-5-6-22-9-11/h2-9H,1H3,(H,17,19,21)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGJJHUVFALALO-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-furyl)-2-(propylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4700287.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4700313.png)
![3-cyclopropyl-6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4700314.png)
![3-(difluoromethyl)-6-(4-iodo-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4700319.png)
![(6-methoxy-2-naphthyl){1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4700324.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4700335.png)
![2-[3-(4-chloro-3-ethylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4700344.png)
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4700351.png)
![2-(allylamino)-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4700357.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4700360.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4700366.png)
![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4700377.png)